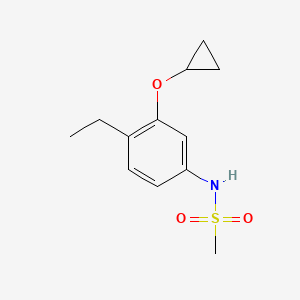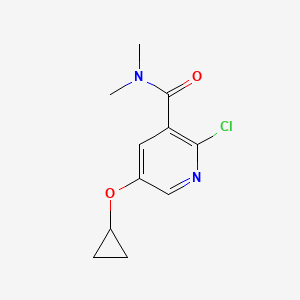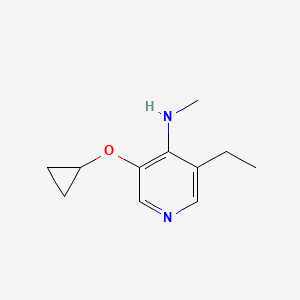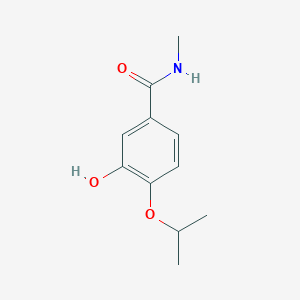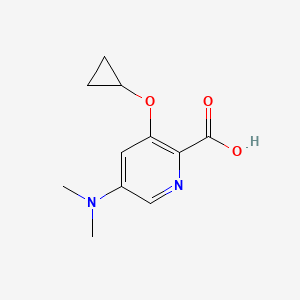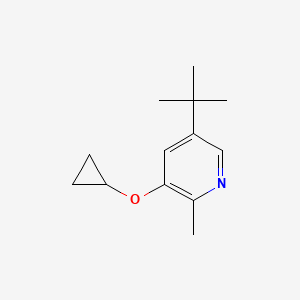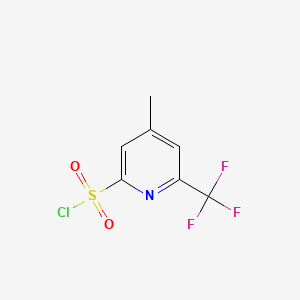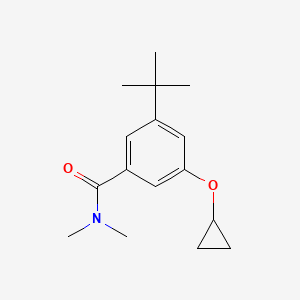![molecular formula C7H6ClF3N2 B14837568 [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14837568.png)
[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloro group at the 5th position and a trifluoromethyl group at the 6th position of the pyridine ring, with a methylamine group attached to the 2nd position. The unique combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: The compound is used in biological research to study the effects of trifluoromethyl and chloro groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used as a precursor for the development of new drugs targeting specific diseases .
Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications in these fields .
Mecanismo De Acción
The mechanism of action of [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups can influence the compound’s binding affinity to enzymes and receptors, affecting their activity. The methylamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Comparación Con Compuestos Similares
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but lacks the methylamine group.
3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methylamine: Similar structure with different positioning of the chloro group.
Uniqueness: The presence of both the chloro and trifluoromethyl groups, along with the methylamine group, makes [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine unique. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C7H6ClF3N2 |
|---|---|
Peso molecular |
210.58 g/mol |
Nombre IUPAC |
[5-chloro-6-(trifluoromethyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-12)13-6(5)7(9,10)11/h1-2H,3,12H2 |
Clave InChI |
DSBMWMZLTMSXTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CN)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



